(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O5S2/c1-27-8-7-23-18-15(21)9-12(20)10-16(18)29-19(23)22-17(24)11-30(25,26)14-5-3-13(28-2)4-6-14/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLHFDASOQADQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic compound with a complex structure that includes a benzothiazole moiety, which is often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 470.51 g/mol. The structure features several functional groups that may contribute to its biological activity, including:
- Benzothiazole ring : Known for antimicrobial and anticancer properties.
- Methoxyphenyl sulfone : Potentially enhances solubility and bioavailability.
- Difluoro substituents : These may influence the compound's lipophilicity and receptor interactions.
Biological Activity Overview
The biological activity of (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide has been evaluated in various studies. Below are key findings regarding its pharmacological effects:
Antimicrobial Activity
Studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
Anticancer Properties
Research has suggested that benzothiazole derivatives can act as effective anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. A study highlighted that structural modifications in benzothiazole compounds can enhance their cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its influence on cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 has been linked to reduced inflammation and pain relief, suggesting that this compound may possess analgesic properties similar to other known COX inhibitors .
While specific mechanisms for (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide have not been fully elucidated, several hypotheses based on structural activity relationships (SAR) can be proposed:
- Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The difluoro substituents could enhance binding affinity to specific receptors involved in inflammatory processes or cancer cell proliferation.
- Apoptotic Pathways : Induction of apoptotic signaling pathways in cancer cells may be facilitated by the compound's structural characteristics.
Case Studies and Experimental Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antibacterial activity against E. coli and S. aureus | Significant inhibition observed; suggests potential for development as an antibiotic |
| Study 2 | Assessed cytotoxicity in MCF-7 breast cancer cells | Induced apoptosis at micromolar concentrations; indicates potential as an anticancer agent |
| Study 3 | Investigated anti-inflammatory effects in animal models | Reduced edema and pain response; supports use in pain management |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to the benzo[d]thiazole structure exhibit anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The presence of fluorine atoms in the structure enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy as an anticancer agent .
Antimicrobial Properties
Studies have demonstrated that compounds containing thiazole rings possess antimicrobial activity against a range of bacteria and fungi. The specific compound has shown promise in inhibiting the growth of certain pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
In Vitro Studies
In a study examining the cytotoxic effects of various thiazole derivatives on cancer cells, (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide was tested against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .
Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting its potential as an alternative treatment option .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Features
The compound shares structural motifs with several patented benzothiazole derivatives (Table 1). These analogues differ in substituent patterns, which directly influence their biological activity and pharmacokinetic profiles.
Table 1: Structural Comparison of Selected Benzothiazole-Acetamide Derivatives
Computational and Experimental Comparisons
QSAR Models: The target compound exhibits superior predicted activity in QSAR models compared to non-fluorinated analogues. Its 4,6-difluoro substitution aligns with trends in kinase inhibitors, where fluorine atoms enhance binding to hydrophobic pockets. However, its large molecular weight (~480 g/mol) may limit blood-brain barrier penetration compared to smaller derivatives like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide .
Molecular Networking (MS/MS Analysis) :
Fragmentation patterns of the target compound show a high cosine score (0.85–0.92) with other sulfonylacetamide-containing benzothiazoles, indicating shared core fragmentation pathways. In contrast, trifluoromethyl-substituted analogues cluster separately due to distinct CF3-related ion signatures .
Graph-Based Structural Similarity: Graph-comparison algorithms highlight the uniqueness of the 2-methoxyethyl group in the target compound.
Critical Differences in Bioactivity
- Selectivity: The 4-methoxyphenyl-sulfonyl group in the target compound confers higher selectivity for serine/threonine kinases over tyrosine kinases compared to non-sulfonated derivatives .
- Solubility : The sulfonylacetamide moiety improves aqueous solubility (LogP ~2.1) relative to trifluoromethyl-substituted analogues (LogP ~3.5), as validated in PEGDA-based solubility assays .
- Metabolic Stability: Fluorine substitutions at positions 4 and 6 reduce oxidative metabolism in liver microsome studies, with a half-life >120 minutes vs. ~60 minutes for non-fluorinated analogues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide?
- Methodology : The compound is typically synthesized via multi-step protocols. A common approach involves:
Condensation of substituted benzaldehydes with amino-triazole derivatives in absolute ethanol under reflux with glacial acetic acid as a catalyst .
Subsequent functionalization with sulfonyl acetamide groups via nucleophilic substitution or coupling reactions, often requiring palladium catalysts or carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Challenges : Low overall yields (2–5%) due to steric hindrance from the difluoro and methoxyethyl groups, requiring rigorous purification (e.g., column chromatography) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Recommended Methods :
- ¹H/¹³C NMR : Assign signals for the benzo[d]thiazole core (δ 6.8–7.5 ppm), methoxy groups (δ ~3.3 ppm), and sulfonyl acetamide protons (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Confirm C=O stretches (1670–1715 cm⁻¹ for acetamide and sulfonyl groups) and C=N bonds (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the sulfonyl and thiazolidinone moieties .
Q. How is the compound screened for preliminary biological activity?
- Assay Design :
In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the sulfonyl group’s electrophilic reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cyclization reactions?
- Mechanistic Analysis :
- The methoxyethyl group enhances electron density at the thiazole nitrogen, facilitating oxidative addition with Pd(0) catalysts .
- Reductive elimination steps are hindered by steric bulk from the difluoro substituents, necessitating ligand optimization (e.g., bulky phosphines) to improve turnover .
Q. How does structural modification influence the compound’s bioactivity?
- SAR Strategies :
Sulfonyl Group Replacement : Substitute the 4-methoxyphenylsulfonyl moiety with phosphonate or carboxylate groups to modulate solubility and target affinity .
Thiazole Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4,6-difluoro positions to enhance electrophilicity for covalent binding .
- Case Study : Analogues with 2-chloro-6-fluorophenyl groups show 3× higher antimicrobial activity but reduced cytotoxicity, highlighting a trade-off between selectivity and potency .
Q. How can contradictory data on synthetic yields and biological reproducibility be resolved?
- Troubleshooting Framework :
Yield Discrepancies : Compare solvent systems (e.g., DMF vs. ethanol) and catalyst loadings; trace moisture in polar aprotic solvents often quenches reactive intermediates .
Bioactivity Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
Q. What advanced catalytic systems improve the efficiency of synthesizing this compound?
- Innovative Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
